![molecular formula C27H24N2O4 B2664982 N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898344-26-8](/img/structure/B2664982.png)
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxyphenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, 4-Hydroxy-6-methylquinolin-2(1H)-one reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, given the presence of multiple reactive sites. The quinoline moiety in the compound is known to participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Quinolines generally have unique properties due to their aromatic nature .
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides, which share structural similarities with the quinoline derivatives, in human and rat liver microsomes. Understanding the metabolic pathways of these compounds can provide insights into their biotransformation and potential toxicity or therapeutic effects (Coleman et al., 2000).
In Vitro Metabolism of Alachlor by Human Liver Microsomes
This research focuses on the metabolism of alachlor, a chloroacetanilide herbicide, highlighting the metabolic pathways in humans compared to other species. Such studies are crucial for assessing the safety and efficacy of related chemical compounds, including quinoline derivatives (Coleman et al., 1999).
Structural Aspects of Salt and Inclusion Compounds
This paper explores the structural aspects of amide-containing isoquinoline derivatives, providing valuable insights into the crystal structures and properties of such compounds. Understanding these structural details can aid in the design and synthesis of new quinoline derivatives with desired properties (Karmakar et al., 2007).
Synthesis and Anti-tuberculosis Activity
This study demonstrates the synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives. Such research highlights the potential therapeutic applications of quinoline derivatives in treating infectious diseases (Bai et al., 2011).
Future Directions
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-17-4-7-19(8-5-17)26(31)23-15-29(24-13-6-18(2)14-22(24)27(23)32)16-25(30)28-20-9-11-21(33-3)12-10-20/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWOHGGNWAVOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
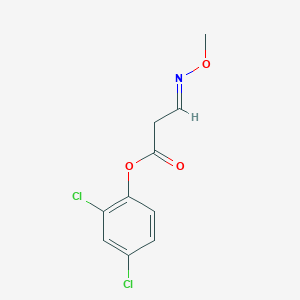
![N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine](/img/structure/B2664901.png)
![2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)
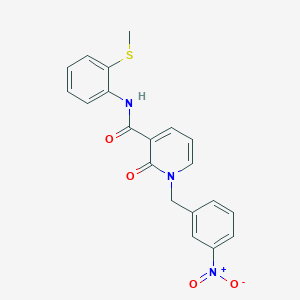
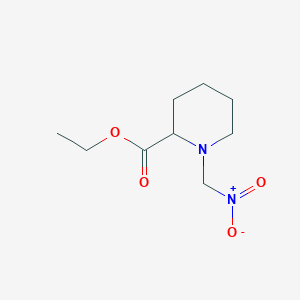

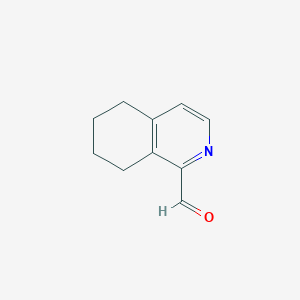
![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)

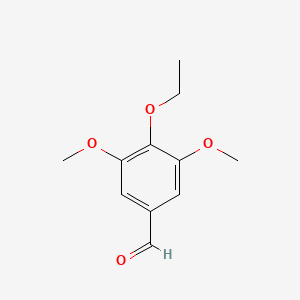
![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)
